(2-Fluoro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride

Description

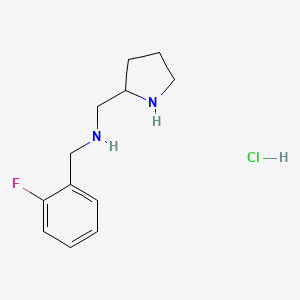

(2-Fluoro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride is a secondary amine derivative featuring a pyrrolidine ring substituted with a 2-fluorobenzyl group. The compound’s structure combines a five-membered pyrrolidine ring (a saturated heterocyclic amine) with a benzyl group modified by a fluorine atom at the ortho position. The hydrochloride salt enhances its stability and solubility for pharmaceutical applications.

Properties

IUPAC Name |

N-[(2-fluorophenyl)methyl]-1-pyrrolidin-2-ylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2.ClH/c13-12-6-2-1-4-10(12)8-14-9-11-5-3-7-15-11;/h1-2,4,6,11,14-15H,3,5,7-9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRMDYPMPVYHRBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CNCC2=CC=CC=C2F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride typically involves the reaction of 2-fluorobenzyl chloride with pyrrolidine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom on the benzyl group can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine and pyrrolidine moieties.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, and other bases.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boron reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzyl derivatives, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds .

Scientific Research Applications

(2-Fluoro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biological targets.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2-Fluoro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride involves its interaction with specific molecular targets in biological systems. It can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

- Halogen Position : The ortho-fluoro substitution in the target compound may enhance steric hindrance compared to para-fluoro analogs (e.g., ). This could reduce binding affinity to flat aromatic pockets but improve selectivity for specific receptors.

- Amine Backbone : Pyrrolidine (5-membered ring) vs. piperidine (6-membered, ) alters conformational flexibility. Pyrrolidine’s smaller ring may restrict rotational freedom, favoring interactions with compact binding sites.

Pharmacological Implications

- Fluorine’s Electronic Effects : The electronegative fluorine atom in the ortho position may stabilize charge-transfer interactions with aromatic residues in target proteins, as seen in GPCR ligands like BAY412272 ().

Research Findings and Data Gaps

- Spectroscopic Data : While provides NMR/UV methods for unrelated compounds, similar techniques would be required to confirm the target compound’s purity and structure.

- Supplier Trends : Fluorochem and CymitQuimica () list discontinued pyrrolidine derivatives, indicating a focus on optimizing halogen placement and backbone rigidity.

- Therapeutic Potential: Piperidine-based analogs () are explored for CNS applications, whereas pyrrolidine derivatives may target peripheral receptors due to reduced bioavailability.

Biological Activity

(2-Fluoro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a fluorobenzyl group and is presented as a hydrochloride salt, which enhances its solubility and stability in biological systems. The incorporation of the fluorine atom is believed to play a significant role in modulating the compound's biological activity.

The mechanism of action for this compound involves interactions with specific receptors and enzymes within biological pathways. Preliminary studies suggest that it may function as an inhibitor or modulator of certain molecular targets, potentially influencing:

- Cell proliferation : The compound may inhibit enzymes involved in cell growth, which could lead to anticancer effects.

- Microbial activity : It might disrupt microbial cell membranes, showcasing antimicrobial properties.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains.

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Compound A | 3.125 | Staphylococcus aureus |

| Compound B | 10 | Escherichia coli |

These findings suggest that this compound may possess comparable antimicrobial efficacy.

Anticancer Activity

In vitro studies have demonstrated that compounds with structural similarities can inhibit cancer cell lines. For example, a related compound showed an IC50 value of 25 μM against human breast cancer cells, indicating potential for further exploration in cancer therapeutics.

Case Studies and Research Findings

- Anticancer Study : A study investigating the effects of pyrrolidine derivatives on cancer cell lines revealed that modifications to the benzyl group significantly enhanced cytotoxicity. The study noted that the fluorine substitution was crucial for increasing the compound's potency against cancer cells .

- Antimicrobial Evaluation : Another research effort focused on evaluating various pyrrolidine compounds against common pathogens. The results indicated that those with halogen substitutions exhibited improved activity against resistant strains of bacteria .

- Pharmacokinetic Studies : Research examining the pharmacokinetic profiles of similar compounds highlighted that the hydrochloride form improved absorption and bioavailability, suggesting that this compound may also benefit from enhanced pharmacokinetic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.